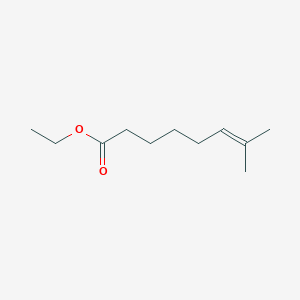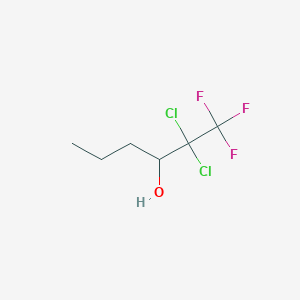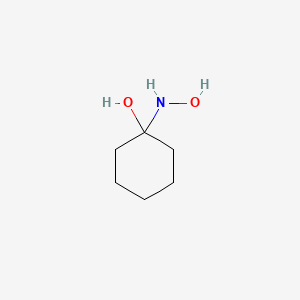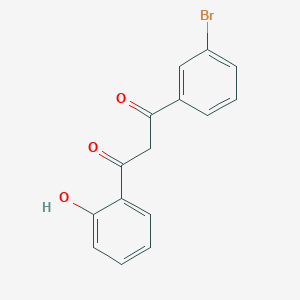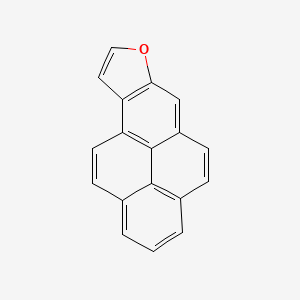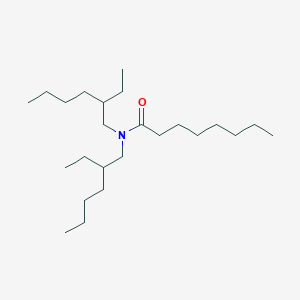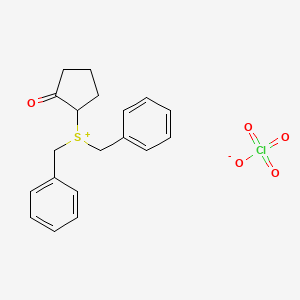
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is a chemical compound known for its unique structure and properties It consists of a sulfanium ion bonded to a dibenzyl group and a 2-oxocyclopentyl group, with perchlorate as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(2-oxocyclopentyl)sulfanium perchlorate typically involves the reaction of dibenzyl sulfide with 2-oxocyclopentanone in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dibenzyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of dibenzyl(2-oxocyclopentyl)sulfanium perchlorate involves its interaction with molecular targets through its sulfanium ion. The compound can participate in redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer and nucleophilic attack, which can result in the modification of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl sulfide: Lacks the 2-oxocyclopentyl group and perchlorate ion.
Dibenzyl sulfoxide: Contains a sulfoxide group instead of a sulfanium ion.
Dibenzyl sulfone: Contains a sulfone group instead of a sulfanium ion.
Uniqueness
Dibenzyl(2-oxocyclopentyl)sulfanium perchlorate is unique due to the presence of the 2-oxocyclopentyl group and the sulfanium ion, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
111661-63-3 |
|---|---|
Fórmula molecular |
C19H21ClO5S |
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
dibenzyl-(2-oxocyclopentyl)sulfanium;perchlorate |
InChI |
InChI=1S/C19H21OS.ClHO4/c20-18-12-7-13-19(18)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17;2-1(3,4)5/h1-6,8-11,19H,7,12-15H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
RUHPVBSNGLKOBV-UHFFFAOYSA-M |
SMILES canónico |
C1CC(C(=O)C1)[S+](CC2=CC=CC=C2)CC3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

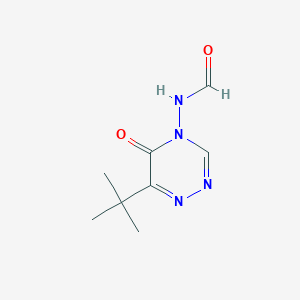
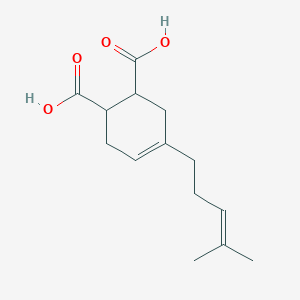
![[(2R,4S)-4,6-dimethyl-1-sulfanylidene-1,3-dithian-2-yl]-diphenylphosphane](/img/structure/B14334707.png)
